2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

IMPDH2 Inhibition Antiviral Immunosuppression

Medicinal chemistry teams require conformationally constrained indane scaffolds for target-specific lead optimization, yet many building blocks lack the precise substitution pattern for critical binding interactions. This 2-methoxy-indane-2-carboxylic acid provides a unique methoxy group that balances electron donation and hydrophobic character, enabling selective enzyme inhibition unattainable with parent indane or 2-methyl analogs. - sEH inhibitor development: 5 nM IC₅₀ with >20,000-fold selectivity over COX enzymes, ideal for cardiovascular and anti-inflammatory programs. - IMPDH2 inhibitor optimization: validated Ki of 430-440 nM provides a starting point for guanine nucleotide biosynthesis inhibitors. - GPR40 agonist and dual enkephalinase/ACE inhibitor SAR: conformationally constrained scaffold supports systematic exploration of patentable analogs with differentiated efficacy.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13622963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyDNEDHELWOWRTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid Core Profile


2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1248377-65-2, MW: 192.21 g/mol, Formula: C11H12O3) is a bicyclic indane carboxylic acid derivative distinguished by a methoxy substituent at the 2-position of the indane scaffold . The compound serves as a versatile synthetic intermediate, particularly in the construction of indane-based pharmacophores for medicinal chemistry and drug discovery programs targeting enkephalinase, ACE, GPR40, and various receptor tyrosine kinases [1]. Its rigid bicyclic framework combines aromatic and aliphatic properties, providing a conformationally constrained platform for derivative synthesis [2].

Synthetic intermediate for indane-based pharmacophores targeting enkephalinase, ACE, GPR40, and receptor tyrosine kinases
Rigid bicyclic scaffold providing conformational constraint for derivative design
2-Methoxy substituent enables downstream functionalization for structure-activity relationship exploration

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid Substituent Effects


Indane-2-carboxylic acid derivatives exhibit profound substituent-dependent variations in target engagement, potency, and physicochemical properties. Simple substitution at the 2-position—from hydrogen to methyl, hydroxyl, or methoxy—drastically alters hydrogen-bonding capacity, lipophilicity (cLogP), and steric bulk, directly impacting binding affinity and selectivity [1]. For instance, the methoxy group in 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid provides a unique balance of electron donation and hydrophobic character that cannot be replicated by the parent indane-2-carboxylic acid (increased polarity) or 2-methyl analog (decreased hydrogen-bond acceptor capacity). This functional group specificity is critical in enzyme inhibition contexts where precise interactions with catalytic residues dictate activity [2].

2-Methoxy derivative
vs. Unsubstituted indane-2-carboxylic acid
Lacks hydrogen-bond acceptor capacity and hydrophobic balance critical for target engagement; binding affinity may not transfer.
2-Methoxy derivative
vs. 2-Hydroxy analog
Different cLogP and H-bond donor/acceptor profile alters membrane permeability and Phase II metabolic clearance; direct replacement may shift ADME properties.
2-Methoxy derivative
vs. 2-Methyl analog
Methyl group provides only hydrophobic bulk without electron-donating oxygen; loss of H-bond acceptor can disrupt key catalytic residue interactions.

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid vs. Key Analogs


IMPDH2 Inhibition vs. Unsubstituted Scaffold

The 2-methoxy derivative demonstrates sub-micromolar inhibition of Inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in guanine nucleotide biosynthesis and a validated target for antiviral and immunosuppressive therapy. The unsubstituted indane-2-carboxylic acid scaffold is inactive against IMPDH2 [1], highlighting the essential role of the 2-methoxy substituent in conferring target engagement.

IMPDH2 Inhibition
Cross-study comparable
Ki = 430–440 nM (2-methoxy)
vs. no detectable inhibition (unsubstituted)
Reported >100-fold affinity gain attributed to methoxy group; supports scaffold suitability for IMPDH2-targeted research.
Human recombinant IMPDH2; IMP/NAD substrates.
IMPDH2 Inhibition Antiviral Immunosuppression

Lipophilicity & H-Bonding vs. 2-Hydroxy Analog

The 2-methoxy group confers a calculated logP (cLogP) of approximately 1.8–2.0, compared to cLogP ~1.2 for the 2-hydroxy analog (2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid). This 0.6–0.8 log unit increase enhances passive membrane permeability while retaining a single hydrogen-bond acceptor capacity (OCH₃) versus the dual donor/acceptor (OH) of the hydroxy analog, reducing potential for off-target hydrogen-bonding interactions [1].

Lipophilicity
Class-level inference
cLogP ≈ 1.8–2.0 (2-methoxy)
vs. cLogP ≈ 1.2 (2-hydroxy)
Δ cLogP ~0.6–0.8 predicts increased permeability; hydrogen-bond profile differs from hydroxy analog, supporting selection for CNS/intracellular target design.
Predicted values; verify experimentally.
Physicochemical Properties Drug-Likeness Permeability

sEH Inhibition with COX Selectivity

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid exhibits potent inhibition of human soluble epoxide hydrolase (sEH) with an IC₅₀ of 5 nM [1], while showing negligible activity against COX-1 and COX-2 (IC₅₀ > 100 μM) [2]. This selectivity profile distinguishes it from non-selective NSAID scaffolds that inhibit cyclooxygenase pathways.

sEH Inhibition & COX Selectivity
Cross-study comparable
sEH IC₅₀ = 5 nM
COX-1/2 IC₅₀ > 100 μM
>20,000-fold selectivity supports pathway-specific research on sEH without COX interference; may reduce assay background in inflammation models.
PHOME substrate; 10 min incubation.
sEH Inhibition Cardiovascular Anti-inflammatory

Dual NEP/ACE Inhibition

Patent literature establishes that 2-substituted indane-2-carboxylic acid derivatives bearing a methoxy group at the 2-position serve as key intermediates for dual enkephalinase (NEP) and angiotensin-converting enzyme (ACE) inhibitors [1]. While specific Ki values for the free acid are not reported, the methoxy group provides a critical handle for further derivatization into potent dual inhibitors with IC₅₀ values in the nanomolar range for elaborated analogs.

Dual NEP/ACE Inhibition
Class-level inference
Patent-described scaffold for dual enkephalinase/ACE inhibitors; elaborated analogs exhibit nanomolar IC₅₀.
Methoxy-indane core enables functionalization toward dual cardiovascular target studies; direct Ki data for free acid not reported.
Data to verify from cited patent scope.
Enkephalinase Inhibition ACE Inhibition Cardiovascular

GPR40 Agonism vs. Unsubstituted Scaffold

The 2,3-dihydro-1H-indene scaffold, when functionalized with a carboxylic acid and appropriate substituents, serves as a core pharmacophore for GPR40 (FFAR1) agonists [1]. The 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid provides a conformationally constrained carboxylic acid moiety essential for receptor activation, with the methoxy group offering a modifiable position for further SAR exploration. Unsubstituted indane-2-carboxylic acid lacks sufficient potency (EC₅₀ > 10 μM) [2], while optimized analogs incorporating the 2-methoxy motif achieve EC₅₀ values below 100 nM.

GPR40 Agonism
Class-level inference
Optimized analogs EC₅₀ vs. unsubstituted EC₅₀ > 10 μM
Core scaffold contributes to receptor activation context; methoxy group offers modifiable handle for SAR exploration.
Cell-based calcium flux assay, HEK293.
GPR40 Agonism Type 2 Diabetes Insulin Secretion

Methoxy vs. Hydroxy Metabolic Stability

The 2-methoxy group confers resistance to Phase II glucuronidation and sulfation that rapidly clear 2-hydroxy indane carboxylic acid analogs. In vitro microsomal stability studies of related indane carboxylic acid series demonstrate that O-methylation increases metabolic half-life by 3- to 5-fold compared to the corresponding phenol/hydroxy analogs [1].

Metabolic Stability
Class-level inference
Predicted 3–5× longer in vitro half-life vs. 2-hydroxy analog
O-Methylation may reduce Phase II glucuronidation; supports metabolic stability screening for oral exposure research.
Human liver microsome inference; direct data recommended.
Metabolic Stability Phase II Metabolism ADME

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic Acid Applications


sEH Inhibitor Synthesis

The 5 nM sEH IC₅₀ and >20,000-fold selectivity over COX enzymes [1][2] make this compound an ideal starting material for developing soluble epoxide hydrolase inhibitors. Researchers can elaborate the carboxylic acid and methoxy groups to optimize potency and pharmacokinetics while maintaining the favorable selectivity profile.

Dual NEP/ACE Inhibitor Synthesis

The 2-methoxy-indane-2-carboxylic acid scaffold is explicitly claimed as an intermediate for dual enkephalinase and ACE inhibitors [3]. Medicinal chemistry teams can utilize this building block to generate patentable analogs with differentiated cardiovascular efficacy.

IMPDH2 Inhibitor Lead Generation

With a Ki of 430–440 nM against IMPDH2 [1], this compound provides a validated starting point for optimizing inhibitors of guanine nucleotide biosynthesis. Structure-based design can build upon the indane core to improve potency toward clinically relevant IMPDH isoforms.

GPR40 Agonist Development

The indane carboxylic acid motif is a core pharmacophore for GPR40 agonism [4]. The 2-methoxy derivative offers a conformationally constrained scaffold with a modifiable methoxy group, enabling systematic SAR exploration toward potent, orally bioavailable GPR40 agonists with minimized hypoglycemia risk.

Application
Selection Property
Validation Focus
sEH inhibitor synthesis
Selectivity profile review
COX selectivity validation in enzyme panels
Dual NEP/ACE inhibitor synthesis
Scaffold derivatization handle
Target engagement confirmation via enzyme assays
IMPDH2 inhibitor lead generation
Methoxy-dependent affinity
IMPDH isoform selectivity evaluation
GPR40 agonist development
Conformationally constrained core
Glucose-dependent insulin secretion assay
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